molecular formula C11H12N2O4 B12326332 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid

Katalognummer: B12326332
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: QFBHHJZKYHJPAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with an appropriate amino acid derivative. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-amino-3-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanoic acid

InChI

InChI=1S/C11H12N2O4/c1-13-8-3-2-6(4-7(12)10(14)15)5-9(8)17-11(13)16/h2-3,5,7H,4,12H2,1H3,(H,14,15)

InChI-Schlüssel

QFBHHJZKYHJPAU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)CC(C(=O)O)N)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.